1H-Pyrazol-4-amine

Anti-melanoma BRAF inhibition Kinase inhibitor design

Process chemistry groups relying on 3-aminopyrazole isomers face inconsistent yields (58-75%) and compromised bioactivity. 1H-Pyrazol-4-amine solves this as the definitive kinase inhibitor building block: • Achieve BRAF V600E inhibitor potency comparable to vemurafenib with 4-amino-derived scaffolds. • Deliver low-nanomolar pan-JAK inhibition (JAK1 3.4 nM, JAK2 2.2 nM, JAK3 3.5 nM). • Streamline synthesis with reported 94% isolated yields. • Simplify automated dispensing with solid state (m.p. 72-77 °C), eliminating cold storage failures.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 28466-26-4
Cat. No. B042961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-4-amine
CAS28466-26-4
Synonyms4-Aminopyrazole;  1H-Pyrazol-4-ylamine; 
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)N
InChIInChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)
InChIKeyAXINVSXSGNSVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-4-amine Procurement Baseline


1H-Pyrazol-4-amine (4-aminopyrazole, 4-AP) is a five-membered nitrogen-containing heterocyclic building block bearing an exocyclic primary amine at the 4-position of the pyrazole ring . The compound is a solid at ambient temperature (melting point 72–77 °C), hygroscopic, and typically supplied at ≥95% purity for research use . It serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and as a versatile synthetic handle for further functionalization via the 4-NH2 group [1].

1H-Pyrazol-4-amine Isomer Substitution Risks


The position of the amino substituent on the pyrazole ring governs regiospecific reactivity, biological target engagement, and physicochemical properties, making simple in-class substitution between 3-, 4-, and 5-aminopyrazoles scientifically invalid [1]. 1H-Pyrazol-4-amine places the amine distal to the annular N–H, conferring a distinct hydrogen-bonding geometry in kinase hinge-binding pockets that is not achievable with 3-amino isomers [2]. Furthermore, interchange of these positional isomers can lead to divergent synthetic outcomes, altered physicochemical profiles, and compromised bioactivity in established structure–activity relationships [3].

1H-Pyrazol-4-amine Differentiation Evidence


Superior BRAF V600E Inhibition vs. 3-Amine Isomers

In a head-to-head medicinal chemistry program, a 1H-pyrazole-4-amine-derived urea (compound FN10) achieved a BRAF V600E IC50 of 0.066 μM and an A375 cellular GI50 of 0.81 μM, matching the potency of the clinical BRAF inhibitor vemurafenib [1]. Critically, this series was explicitly reported to be more potent than the previously disclosed 1H-pyrazole-3-amine and corresponding urea derivatives, establishing the 4-amino substitution as the superior scaffold for this target [1].

Anti-melanoma BRAF inhibition Kinase inhibitor design

Pan-JAK Inhibition Outperforming Ruxolitinib

Optimization of a 4-amino-(1H)-pyrazole series yielded compound 3f with IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) [1]. In cellular proliferation assays, compound 3f and analogue 11b both demonstrated significantly more potent antiproliferative activity than the FDA-approved JAK inhibitor Ruxolitinib (which inhibits JAK1 at 3.3 nM and JAK2 at 2.8 nM but is >100-fold weaker against JAK3, with an IC50 >390 nM) [2]. This indicates that the 4-aminopyrazole scaffold can deliver pan-JAK potency that surpasses the clinical benchmark.

JAK/STAT pathway Anticancer agents Myeloproliferative disorders

Solid-State Handling Advantage vs. 3-Aminopyrazole

1H-Pyrazol-4-amine exhibits a melting point range of 72–77 °C, rendering it a free-flowing solid at standard ambient laboratory and shipping temperatures . In contrast, the 3-amino isomer (1H-pyrazol-3-amine, CAS 1820-80-0) possesses a melting point of 34–37 °C , frequently appearing as a low-melting solid or oily semi-solid that is prone to liquefaction during ambient-temperature transport and storage, necessitating refrigerated conditions (2–8 °C) .

Physical properties Procurement logistics Laboratory handling

High-Yield 4-Aminopyrazole Synthesis

A mild reduction of nitrosopyrazoles affords 4-aminopyrazoles in yields reaching 94%, as reported for a library of alkyl- and naphthyl-substituted analogues [1]. This contrasts with classical cyclocondensation routes to 3-aminopyrazole, where isolated yields typically fall in the 58–75% range using standard protocols [2]. While these yields are derived from different synthetic methods and substrates, the near-quantitative conversion reported for the 4-amino series indicates a highly efficient transformation that can reduce raw material costs and purification burden in procurement planning.

Synthetic methodology Process chemistry Yield optimization

1H-Pyrazol-4-amine Validated Applications


BRAF V600E Inhibitor Optimization for Melanoma

Medicinal chemistry teams pursuing BRAF V600E inhibitors for melanoma should prioritize 1H-pyrazol-4-amine as the core scaffold. The direct comparative evidence demonstrates that 4-amino-derived compounds (e.g., FN10) achieve IC50 and GI50 values comparable to vemurafenib and unequivocally outperform the 3-amino isomer series [1]. Investing in the 4-amino building block avoids the documented potency gap associated with the 3-amino regioisomer and provides a validated starting point for SAR expansion.

Pan-JAK and JAK3 Inhibitor Discovery

For projects requiring potent inhibition across the JAK family—particularly JAK3 inhibition where the clinical drug Ruxolitinib shows >390 nM affinity—1H-pyrazol-4-amine offers a scaffold that has been experimentally demonstrated to deliver low-nanomolar pan-JAK activity (JAK1 3.4 nM, JAK2 2.2 nM, JAK3 3.5 nM for compound 3f) with superior cellular antiproliferative effects [2]. Procurement of the 4-amino isomer is the rational choice for this target profile.

Large-Scale Synthesis Route Development

Process chemistry groups planning multi-step syntheses of 4-aminopyrazole-containing drug candidates can leverage the reported synthetic routes achieving up to 94% isolated yields to improve cost-efficiency and supply reliability [3]. This compares favorably to classical 3-aminopyrazole syntheses with yields in the 58–75% range, directly impacting procurement budgets and waste streams. Source selection should prioritize the 4-amino regioisomer when downstream targets are compatible.

Automated Liquid Handling for Screening Libraries

Laboratories constructing compound libraries for automated high-throughput screening benefit from the solid physical state of 1H-pyrazol-4-amine at ambient temperature (m.p. 72–77 °C ), which eliminates the need for cold storage and simplifies accurate dry powder dispensing. The 3-amino isomer's low melting point (34–37 °C ) can cause clumping, liquefaction, and weighing inaccuracies, reducing library quality and introducing handling failures in automated workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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